molecular formula C23H20O8 B1654832 Demethylkotanin CAS No. 27909-10-0

Demethylkotanin

Cat. No. B1654832
CAS RN: 27909-10-0
M. Wt: 424.4
InChI Key: WNAATGJTLYDMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylkotanin is a member of the class of 8,8'-bicoumarins that is kotanin in which the methoxy group at position 7 is replaced by a hydroxy group. A fungal metabolite, its isolation from Aspergillus clavatus was first reported in 1971. It has a role as a metabolite. It derives from an orlandin.

Scientific Research Applications

Reversible Inhibitors of LSD1 as Therapeutic Agents in Acute Myeloid Leukemia

  • LSD1 is a demethylase that plays a crucial role in the self-renewal of leukemic stem cells in acute myeloid leukemia (AML). Research has led to the development of reversible inhibitors of LSD1, which differ from the irreversible inhibitors and could offer new pathways for therapeutic interventions in AML and other conditions influenced by LSD1 (Mould et al., 2015).

Clinical and Biological Effects of Demethylating Agents on Solid Tumours

  • Demethylating agents have shown effectiveness in the treatment of hematological malignancies and are being explored for their efficacy in solid tumors. This review summarizes the clinical response, methylation effects, and immune response changes observed in patients with solid tumors treated with demethylating agents. The results suggest that while there is individual patient benefit, overall response rates are limited, indicating a need for further research, especially in earlier stages and highly methylated tumors (Linnekamp et al., 2017).

Immunosuppressive Effects of Demethylzeylasteral in Rat Kidney Transplantation Model

  • Demethylzeylasteral (T-96), derived from Tripterygium wilfordii Hook f., showed significant immunosuppressive activity in vitro and in a rat kidney transplant model. It inhibited mouse splenocyte proliferation and significantly prolonged the survival of kidney-transplanted rats. This suggests its potential as an immunosuppressive agent in organ transplantation and autoimmune disorders (Xu et al., 2009).

Demethylating Agents in Myeloid Malignancies

  • Two demethylating agents, 5-azacitidine and 5-aza-2′-deoxycitidine (decitabine), are standard treatments for higher-risk myelodysplastic syndromes (MDS). They induce DNA hypomethylation and potentially reexpress epigenetically silenced genes. Clinical experiences suggest that these agents may improve the natural history of MDS and are being explored further in combination therapies (Garcia-Manero, 2008).

properties

IUPAC Name

8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O8/c1-10-6-12(24)20(22-18(10)14(28-4)8-16(25)30-22)21-13(27-3)7-11(2)19-15(29-5)9-17(26)31-23(19)21/h6-9,24H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAATGJTLYDMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132005
Record name (-)-7-Hydroxy-4,4′,7′-trimethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27909-10-0
Record name (-)-7-Hydroxy-4,4′,7′-trimethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27909-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-7-Hydroxy-4,4′,7′-trimethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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